molecular formula C15H20ClN3OS B1388460 5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204298-26-9

5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1388460
CAS No.: 1204298-26-9
M. Wt: 325.9 g/mol
InChI Key: NINPWRJLVXCETI-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves the reaction of 5-chloro-4-methylbenzo[d]thiazol-2-amine with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine include other benzo[d]thiazole derivatives such as:

  • 5-chloro-2-methylbenzo[d]thiazole
  • 4-methylbenzo[d]thiazole-2-amine
  • N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .

Biological Activity

5-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features contribute to its biological activity, making it a subject of interest in various research domains.

  • IUPAC Name: this compound
  • Molecular Formula: C15H20ClN3OS
  • Molecular Weight: 325.86 g/mol
  • CAS Number: 1204298-26-9
  • Purity: ≥95%

Biological Activity

The biological activity of this compound has been investigated through various studies, highlighting its potential as an enzyme inhibitor and its interactions with biological targets.

Enzyme Inhibition

  • Sirtuin Inhibition:
    • Recent studies have indicated that compounds similar to this compound can act as inhibitors of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes, including aging and metabolism. The compound's structure allows for effective binding to the active sites of these enzymes, potentially influencing their activity and offering therapeutic benefits against age-related diseases .
  • Acetylcholinesterase (AChE) Inhibition:
    • Other research has focused on the compound’s potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. The ability to inhibit AChE could enhance cholinergic transmission and improve cognitive functions .

Case Study 1: Sirtuin Inhibitors

In a study exploring novel Sirt1 inhibitors, several compounds were evaluated for their inhibitory effects on Sirt1 activity. The results demonstrated that certain derivatives of benzo[d]thiazole, including those structurally related to this compound, exhibited significant inhibition with low nanomolar IC50 values. This suggests a promising avenue for developing new therapeutic agents targeting metabolic disorders .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of various benzo[d]thiazole derivatives in models of neurodegeneration. The study found that compounds with structural similarities to this compound provided significant protection against oxidative stress-induced neuronal cell death, indicating potential applications in treating neurodegenerative diseases .

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:

Study Focus Biological Target Activity IC50 Value
Sirtuin InhibitionSirt1Significant inhibitionLow nanomolar range
Acetylcholinesterase InhibitionAChEEnhanced cholinergic activityNot specified
NeuroprotectionNeuronal CellsProtection against oxidative stressSignificant effect

Properties

IUPAC Name

5-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-11-12(16)3-4-13-14(11)18-15(21-13)17-5-2-6-19-7-9-20-10-8-19/h3-4H,2,5-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINPWRJLVXCETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCCCN3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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